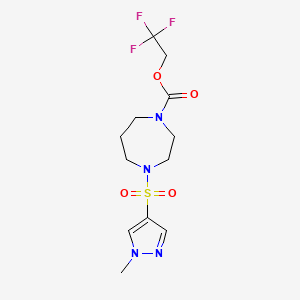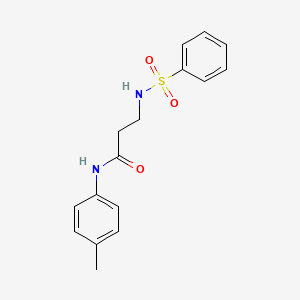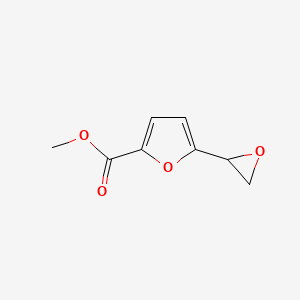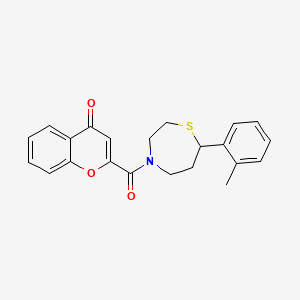
2,2,2-trifluoroethyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Trifluoromethylated synthons, such as derivatives of 3,3,3-trifluoropropene, have been demonstrated to afford trifluoromethyl substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones with fair to excellent yields through reactions with diazo compounds. These reactions typically involve 1,3-dipolar cycloadditions, showcasing the utility of these compounds in synthesizing trifluoromethyl-containing heterocycles, which are prevalent in various bioactive molecules (Plancquaert et al., 1996).
Catalytic Applications
The catalytic activity of scandium trifluoromethanesulfonate (triflate) has been highlighted for its practical use in acylations and esterifications, demonstrating the importance of trifluoromethylated compounds in facilitating challenging reactions, such as the acylation of sterically-hindered alcohols. This showcases the broader utility of trifluoromethylated reagents in synthetic organic chemistry (Ishihara et al., 1996).
Pyrazole and Pyrazoline Synthesis
The synthesis of pyrazole triflones and the generation of anionic triflyldiazomethane species for [3 + 2] cycloaddition reactions emphasize the strategic use of sulfonyl and trifluoromethyl groups in constructing complex heterocycles. These methodologies provide efficient routes to pharmacologically relevant structures, underlining the importance of such functional groups in medicinal chemistry (Das et al., 2018).
Heterocyclic Compound Synthesis
The development of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to various heterocycles further demonstrates the versatility of sulfonyl-containing compounds in organic synthesis. These reactions provide access to unique heterocyclic structures, which are valuable in the design of new molecules with potential biological activity (Chaloner et al., 1992).
Ligand Synthesis for Metal Complexes
Explorations into the synthesis of bis(polyfluoroalkylpyrazolyl)sulfones and their application as ligands in metal-polymer complexes highlight the intersection of organic and materials chemistry. Such studies reveal the potential of these compounds in developing new materials with enhanced properties, driven by the unique characteristics of the sulfonyl and trifluoromethyl groups (Borodkin et al., 2021).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl 4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O4S/c1-17-8-10(7-16-17)24(21,22)19-4-2-3-18(5-6-19)11(20)23-9-12(13,14)15/h7-8H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEPITJLPSMFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2966518.png)
![7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2966519.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2966521.png)

![2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2966524.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2966527.png)



![1-[3-Methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2966534.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline](/img/structure/B2966537.png)